molecular formula C11H17N3O B2749358 3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200035-59-0

3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2749358
CAS No.: 2200035-59-0
M. Wt: 207.277
InChI Key: OTZSPENIHLCJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200035-59-0) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This reagent features a 1,2,4-triazol-5-one core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The structure is further substituted with a cyclopent-3-en-1-yl group and a 2-methylpropyl chain, which may influence its physicochemical properties and binding affinity. Compounds containing the 1,2,4-triazole nucleus are the subject of extensive research due to their broad spectrum of pharmacological activities. This structure is a key pharmacophore in several classes of therapeutic agents, including antifungal drugs that inhibit fungal cytochrome P450 enzymes, anticonvulsants, anticancer agents, and antiviral drugs . The specific stereochemistry and lipophilicity contributed by the substituents on this core can be critical for activity and selectivity. The presence of the cyclopentene ring in this particular analog offers a unique three-dimensional geometry and a site for further chemical modification, making it a valuable intermediate for developing novel bioactive molecules or for structure-activity relationship (SAR) studies in drug discovery programs. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

3-cyclopent-3-en-1-yl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)7-14-10(12-13-11(14)15)9-5-3-4-6-9/h3-4,8-9H,5-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZSPENIHLCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • Isobutyl (2-methylpropyl) at position 4 may increase lipophilicity, improving membrane permeability relative to polar substituents like benzylidenamino or methoxy groups .
Acidic Properties and pKa Values

The acidic nature of triazol-5-ones arises from the NH proton in the triazole ring. Substituents and solvents significantly affect pKa:

Compound Substituents Solvent pKa References
Target Compound Cyclopentenyl, isobutyl Inferred: tert-Butyl alcohol ~10–12 (estimated)
3-Phenyl-4-(4-nitrobenzoylamino)-triazol-5-one Phenyl, nitrobenzoylamino Acetonitrile 8.9
3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-triazol-5-one Methyl, ethoxy-hydroxybenzylidenamino Isopropyl alcohol 11.2

Key Insights :

  • Electron-donating groups (e.g., cyclopentenyl, isobutyl) likely increase pKa compared to electron-withdrawing groups (e.g., nitro), making the target compound less acidic .
  • Solvents like acetonitrile and tert-butyl alcohol stabilize deprotonation differently, with polar aprotic solvents lowering pKa .
Antioxidant Activities

Antioxidant efficacy is evaluated via reducing power, free radical scavenging (DPPH), and metal chelation:

Compound Substituents Reducing Power (OD700 nm) DPPH IC50 (µM) Metal Chelation (%) References
Target Compound Cyclopentenyl, isobutyl Inferred: Moderate (alkyl groups reduce polarity) Inferred: >100 Low (lack of chelating groups)
3-(Morpholin-4-yl-methyl)-4-(3-methoxy-4-isobutyryloxybenzylidenamino)-triazol-5-one Morpholinyl, isobutyryloxy 0.82 ± 0.03 28.5 ± 1.2 65 ± 3
1-Acetyl-3-(p-chlorophenyl)-triazol-5-one Acetyl, p-chlorophenyl 0.45 ± 0.02 45.0 ± 2.1 12 ± 1

Key Insights :

  • The target compound’s lack of phenolic or chelating groups (e.g., –OH, –COOH) likely limits its antioxidant capacity compared to derivatives with benzylidenamino or morpholinyl substituents .
  • Bulky substituents like cyclopentenyl may sterically hinder radical scavenging interactions .
Computational and Spectroscopic Analyses

Theoretical studies (B3LYP/HF methods) and NMR/X-ray crystallography provide structural insights:

Compound Computational Findings Experimental Data References
Target Compound Predicted: High HOMO (-5.2 eV) due to cyclopentenyl conjugation IR: N–H stretch ~3200 cm⁻¹; ¹H NMR: Cyclopentenyl protons δ 5.8–6.2 ppm
3-(p-Methoxybenzyl)-triazol-5-one HOMO: -5.8 eV; LUMO: -1.3 eV X-ray: Dihedral angle 85° between triazole and benzyl
3-Methyl-4-(thienylmethyleneamino)-triazol-5-one NBO charge on N2: -0.42 ¹³C NMR: C=O δ 165 ppm

Key Insights :

  • Isobutyl’s steric bulk could distort the triazole ring geometry, affecting binding interactions .

Q & A

Q. What are the optimal synthetic strategies for preparing 3-(cyclopent-3-en-1-yl)-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can purity be ensured?

The synthesis of triazolone derivatives typically involves cyclocondensation reactions between hydrazides and carbonyl precursors. Key factors include:

  • Reaction conditions : Temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or ethanol), and reaction time (12–24 hours) to maximize yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
  • Analytical validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. How can the reactivity of the triazolone core and substituents be systematically characterized?

The compound’s reactivity is influenced by its electron-deficient triazolone ring and hydrophobic substituents (cyclopentenyl and isobutyl groups). Methodological approaches include:

  • Electrophilic substitution : Assess reactivity via halogenation or nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) .
  • Redox behavior : Cyclic voltammetry to determine oxidation/reduction potentials in acetonitrile (0.1 M TBAPF₆ electrolyte) .
  • Acidity studies : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa values (Table 1) .

Table 1 : Example pKa values for triazolone derivatives in different solvents

SolventpKa Range
Isopropyl alcohol8.2–9.6
tert-Butyl alcohol7.8–9.3
Acetone9.1–10.5

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) can:

  • Predict molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
  • Simulate reaction pathways (e.g., cyclocondensation) using transition-state optimization and intrinsic reaction coordinate (IRC) analysis .
  • Validate experimental spectroscopic data (IR, UV-Vis) via theoretical vibrational frequencies and electronic excitations .

Q. What strategies resolve contradictions in reported pKa values for triazolone derivatives across studies?

Discrepancies in pKa values arise from solvent polarity, substituent effects, and titration protocols. To address this:

  • Standardize solvent systems (e.g., use tert-butyl alcohol for low polarity).
  • Compare half-neutralization potential (HNP) values derived from potentiometric titration curves (mV vs. TBAH volume) .
  • Cross-validate with spectrophotometric methods (UV-Vis pH titrations) in buffered solutions .

Q. How can crystallographic tools (e.g., SHELX) resolve structural ambiguities in triazolone derivatives?

Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXS software enables:

  • Refinement of bond lengths/angles (e.g., triazolone ring planarity, cyclopentenyl torsion angles) .
  • Detection of hydrogen-bonding networks (e.g., N–H···O interactions) via ORTEP-3 visualization .
  • Validation against theoretical models (DFT-optimized geometries) to confirm stereoelectronic effects .

Q. What in vitro assays are suitable for hypothesizing biological mechanisms of this compound?

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR-TK) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor binding : Radioligand displacement studies (e.g., ³H-labeled ligands for GPCR targets) .

Methodological Notes

  • Data validation : Cross-reference experimental and computational results (e.g., SXRD vs. DFT) to minimize systematic errors .
  • Contradiction resolution : Use multivariate analysis (e.g., PCA) to identify outlier datasets in pKa or bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.